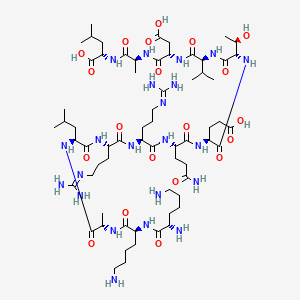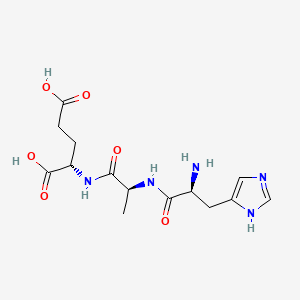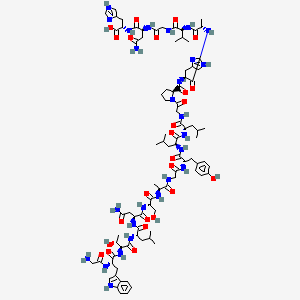
Autocamtide 2
Vue d'ensemble
Description
Autocamtide 2 (sel de trifluoroacétate) est un substrat synthétique hautement sélectif pour la protéine kinase II dépendante du calcium/calmoduline. Ce peptide contient la séquence autour du site d'autophosphorylation dans le domaine auto-inhibiteur de la protéine kinase II dépendante du calcium/calmoduline . Il est largement utilisé dans la recherche biochimique pour étudier l'activité et la régulation de la protéine kinase II dépendante du calcium/calmoduline.
Applications De Recherche Scientifique
Autocamtide 2 (trifluoroacetate salt) is extensively used in scientific research, particularly in the fields of biochemistry and cell biology. It serves as a substrate to study the activity and regulation of calcium/calmodulin-dependent protein kinase II. This kinase plays a crucial role in various cellular processes, including signal transduction, gene expression, and synaptic plasticity .
In medicine, this compound (trifluoroacetate salt) is used to investigate the role of calcium/calmodulin-dependent protein kinase II in diseases such as Alzheimer’s disease, cardiac hypertrophy, and cancer. It helps in understanding the molecular mechanisms underlying these conditions and developing potential therapeutic strategies .
Mécanisme D'action
- CaMKII is activated by calcium-bound calmodulin (CaM) and plays a crucial role in coordinating cellular responses to Ca²⁺ signals .
- By blocking CaMKII, AIP disrupts signaling pathways involved in cardiac fibroblast proliferation and extracellular matrix secretion .
- AIP acts via a different mechanism than other CaMKII inhibitors like KN93, providing an alternative approach to modulating CaMKII activity .
Target of Action
Mode of Action
Result of Action
Analyse Biochimique
Biochemical Properties
Autocamtide 2 interacts with CaMKII, a multifunctional serine/threonine kinase, whose activity is regulated through Ca2+ signaling . This interaction is highly selective, making this compound a valuable tool for studying CaMKII activity . The nature of this interaction is based on the ability of this compound to bind to the active site of CaMKII .
Cellular Effects
This compound influences cell function by modulating the activity of CaMKII. CaMKII plays a pivotal role in the regulation of proliferation, differentiation, and survival of various cells . This compound, by interacting with CaMKII, can therefore influence these cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CaMKII, thereby influencing the kinase’s activity . This interaction can lead to changes in gene expression, enzyme activation or inhibition, and other cellular effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the use of light-inducible inhibitors of CaMKII, such as photoactivatable autocamtide inhibitory peptide 2 (paAIP2), has shown that a brief illumination of blue light to neurons expressing this inhibitor blocks synaptic plasticity and learning .
Metabolic Pathways
This compound is involved in the CaMKII pathway, a critical pathway in cellular metabolism. CaMKII phosphorylates nearly 40 different proteins, including enzymes, ion channels, kinases, and transcription factors .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with CaMKII. CaMKII is preferentially localized to the cardiomyocyte Z-line, where it colocalizes with L-type Ca2+ channels and type 2 ryanodine receptors . Therefore, this compound, through its interaction with CaMKII, may also be localized to these regions.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Autocamtide 2 (sel de trifluoroacétate) est synthétisé par synthèse peptidique en phase solide. Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et déprotégé pour donner le produit final .
Méthodes de production industrielle : La production industrielle d'this compound (sel de trifluoroacétate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pour assurer une pureté et un rendement élevés. Le produit final est purifié par chromatographie liquide haute performance et lyophilisé pour obtenir une forme poudre stable .
Analyse Des Réactions Chimiques
Types de réactions : Autocamtide 2 (sel de trifluoroacétate) subit principalement des réactions de phosphorylation. Il est sélectivement phosphorylé par la protéine kinase II dépendante du calcium/calmoduline par rapport aux autres kinases .
Réactifs et conditions courantes : La phosphorylation d'this compound (sel de trifluoroacétate) nécessite généralement la présence d'ions calcium, de calmoduline et d'adénosine triphosphate. La réaction est effectuée dans des conditions physiologiques, y compris un pH et une température appropriés .
Principaux produits formés : Le principal produit formé par la phosphorylation d'this compound (sel de trifluoroacétate) est le peptide phosphorylé, qui peut être utilisé pour quantifier l'activité de la protéine kinase II dépendante du calcium/calmoduline .
Applications de la recherche scientifique
This compound (sel de trifluoroacétate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la biologie cellulaire. Il sert de substrat pour étudier l'activité et la régulation de la protéine kinase II dépendante du calcium/calmoduline. Cette kinase joue un rôle crucial dans divers processus cellulaires, notamment la transduction du signal, l'expression des gènes et la plasticité synaptique .
En médecine, this compound (sel de trifluoroacétate) est utilisé pour étudier le rôle de la protéine kinase II dépendante du calcium/calmoduline dans des maladies telles que la maladie d'Alzheimer, l'hypertrophie cardiaque et le cancer. Il aide à comprendre les mécanismes moléculaires sous-jacents à ces affections et à développer des stratégies thérapeutiques potentielles .
Mécanisme d'action
This compound (sel de trifluoroacétate) exerce ses effets en servant de substrat pour la protéine kinase II dépendante du calcium/calmoduline. La kinase phosphoryle le peptide à des sites spécifiques, entraînant des changements dans son activité et sa stabilité. Cet événement de phosphorylation est crucial pour la régulation de l'activité de la protéine kinase II dépendante du calcium/calmoduline et de ses voies de signalisation en aval .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Peptide inhibiteur lié à l'Autocamtide 2 (sel de trifluoroacétate)
- Peptide inhibiteur de la protéine kinase II dépendante du calcium/calmoduline (sel de trifluoroacétate)
- Peptide substrat de la protéine kinase II dépendante du calcium/calmoduline (sel de trifluoroacétate)
Unicité : this compound (sel de trifluoroacétate) est unique en raison de sa haute sélectivité pour la protéine kinase II dépendante du calcium/calmoduline. Il contient la séquence spécifique autour du site d'autophosphorylation dans le domaine auto-inhibiteur de la kinase, ce qui en fait un substrat idéal pour étudier l'activité et la régulation de la protéine kinase II dépendante du calcium/calmoduline .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H118N22O20/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSMVHZKPDCKNQ-DBSTUJSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H118N22O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746709 | |
| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1527.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129198-88-5 | |
| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Autocamtide 2 interact with CaMKII?
A: this compound acts as a pseudosubstrate for CaMKII, mimicking the structural characteristics of its natural substrates. It binds competitively to the active site of CaMKII, effectively blocking substrate phosphorylation and inhibiting its downstream signaling pathways [, , , , ].
Q2: What are the downstream effects of CaMKII inhibition by this compound?
A2: CaMKII regulates a wide array of cellular functions including ion channel activity, gene expression, and cell signaling. Inhibition of CaMKII by this compound has been shown to:
- Reduce cardiac fibroblast proliferation and extracellular matrix secretion, potentially mitigating myocardial fibrosis [, ]
- Suppress late sodium current (INaL), attenuating cellular sodium and calcium overload associated with heart failure [, ]
- Impair odor adaptation in olfactory receptor neurons by disrupting the attenuation of adenylyl cyclase activity []
- Block the transformation of Plasmodium gallinaceum zygotes to ookinetes, highlighting a potential target for antimalarial therapies []
Q3: What is the role of calcium in this compound's mechanism of action?
A: this compound's binding affinity for CaMKII is modulated by calcium. While both phosphorylated and non-phosphorylated forms of CaMKII can bind to this compound, the presence of calcium enhances this interaction, leading to more potent inhibition of the kinase [].
Q4: What is known about the structural characteristics of this compound?
A: this compound is a peptide, and its specific amino acid sequence determines its structure and binding affinity to CaMKII. While its exact molecular formula and weight might vary slightly depending on modifications, it's crucial to refer to specific research papers for detailed structural information [].
Q5: How does the structure of this compound contribute to its specificity for CaMKII?
A: this compound's amino acid sequence mimics the substrate recognition site of CaMKII, enabling it to bind with high affinity and selectivity. This specificity minimizes off-target effects on other kinases, making it a valuable tool for dissecting CaMKII-dependent signaling pathways [, ].
Q6: Is there any information available regarding the stability of this compound under various conditions?
A: The stability of peptides like this compound can be influenced by factors such as temperature, pH, and enzymatic degradation. Researchers often employ strategies like myristoylation to enhance its stability and cell permeability, improving its efficacy in cellular and in vivo studies [, , ].
Q7: What in vitro models have been used to investigate the effects of this compound?
A7: this compound has been extensively used in cell-based assays using various cell types, including:
- Cardiac fibroblasts: To investigate its effects on cell proliferation, extracellular matrix secretion, and the development of myocardial fibrosis [, , ]
- Neonatal rat cardiomyocytes: To assess its impact on oxidative stress, apoptosis, and calcium handling in the context of cardiac hypertrophy []
- Olfactory receptor neurons: To study its role in odor adaptation and signal transduction pathways within the olfactory system []
Q8: What in vivo models have been employed to study the effects of this compound?
A8: Researchers have employed various animal models to investigate the therapeutic potential of this compound, including:
- Rat models of myocardial hypertrophy: To assess its ability to prevent or reverse cardiac remodeling and improve cardiac function [, , ]
- Mouse models of catecholaminergic polymorphic ventricular tachycardia type 1 (CPVT1): To evaluate its potential in reducing arrhythmia susceptibility and improving calcium handling in cardiomyocytes []
- Rat models of African trypanosomiasis: To explore its impact on cardiac function and investigate the role of CaMKII in trypanosome-induced cardiac pathogenesis []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










